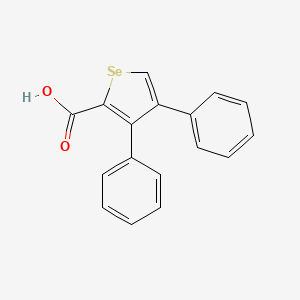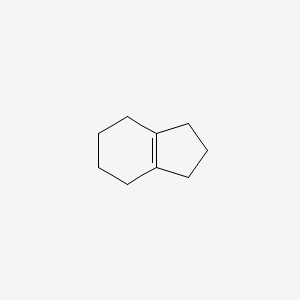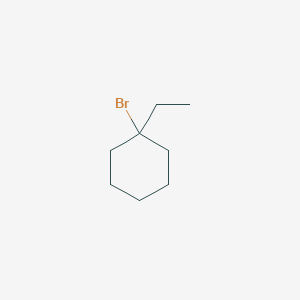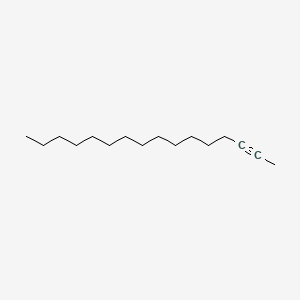
2-Hexadecyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hexadecyne is an organic compound with the molecular formula C16H30 It is a type of alkyne, characterized by the presence of a carbon-carbon triple bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Hexadecyne can be synthesized through various methods. One common approach involves the alkylation of terminal alkynes . For instance, the reaction between 1-hexyne and a suitable alkyl halide in the presence of a strong base like sodium amide can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves catalytic processes . These processes often use metal catalysts such as palladium or nickel to facilitate the addition of alkyl groups to terminal alkynes .
Análisis De Reacciones Químicas
Types of Reactions: 2-Hexadecyne undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert this compound into various oxygenated products, such as ketones and carboxylic acids.
Reduction: Hydrogenation of this compound can yield hexadecane, a saturated hydrocarbon.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like 2-bromohexadecane.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Catalysts like palladium on carbon (Pd/C) are often used in hydrogenation reactions.
Substitution: Halogenation typically requires halogens like bromine or chlorine, often in the presence of light or a catalyst.
Major Products:
Oxidation: Ketones and carboxylic acids.
Reduction: Hexadecane.
Substitution: Halogenated derivatives like 2-bromohexadecane.
Aplicaciones Científicas De Investigación
2-Hexadecyne has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Studies have explored its potential as a biochemical probe to investigate enzyme activities.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-Hexadecyne exerts its effects is primarily through its reactivity at the triple bond . This reactivity allows it to participate in various chemical reactions, forming new bonds and structures. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Hexadecane: A saturated hydrocarbon with the formula C16H34.
1-Hexadecene: An alkene with the formula C16H32.
2-Hexadecene: Another alkyne with a similar structure but different reactivity.
Uniqueness: 2-Hexadecyne is unique due to its triple bond , which imparts distinct chemical properties compared to its saturated and unsaturated counterparts. This triple bond makes it more reactive and versatile in chemical synthesis .
Propiedades
Número CAS |
629-75-4 |
|---|---|
Fórmula molecular |
C16H30 |
Peso molecular |
222.41 g/mol |
Nombre IUPAC |
hexadec-2-yne |
InChI |
InChI=1S/C16H30/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3,5,7-16H2,1-2H3 |
Clave InChI |
QYOCOJVJMRFVPG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC#CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


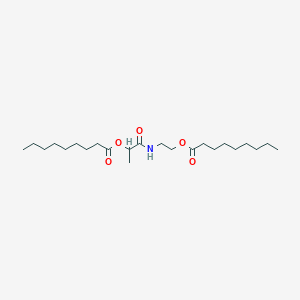
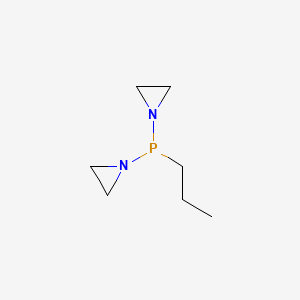
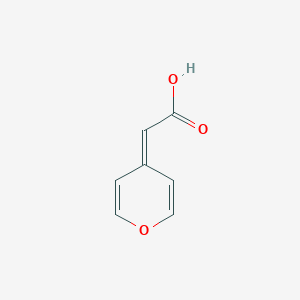
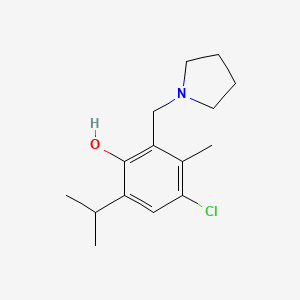
![Carbamic acid, [[(4-methylphenyl)sulfonyl]methyl]nitroso-, ethyl ester](/img/structure/B14745090.png)
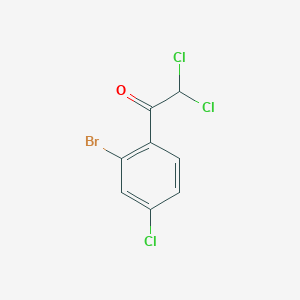
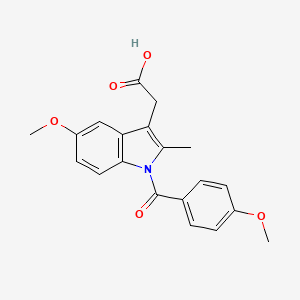
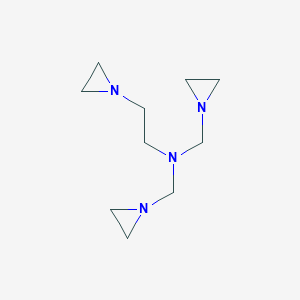
![2-[[4-(2-Cyanophenyl)phenyl]methylamino]-4-ethyl-3-nitrobenzoate](/img/structure/B14745104.png)
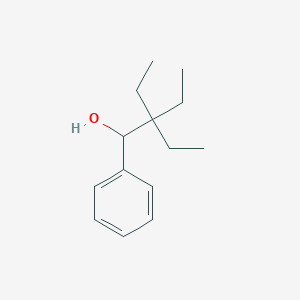
![4-[(2-Hydroxy-2,3-dihydro-1h-inden-1-yl)amino]benzoic acid](/img/structure/B14745108.png)
